4-Nitrophenylglyoxylic acid
Overview
Description
4-Nitrophenylglyoxylic acid, also known as this compound, is a useful research compound. Its molecular formula is C8H5NO5 and its molecular weight is 195.13 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Aldehydic - Glyoxylates - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Target of Action
2-(4-Nitrophenyl)-2-oxoacetic acid, also known as 4-Nitrophenylglyoxylic acid or 4-Nitrobenzoylformic acid, is a compound that belongs to the class of organic compounds known as nitrobenzenes . These compounds contain a nitrobenzene moiety, which consists of a benzene ring with a carbon bearing a nitro group
Mode of Action
It’s known that nitrobenzenes can interact with multiple receptors . This interaction can lead to various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .
Biochemical Pathways
Nitrobenzenes have been found to exhibit antimicrobial activity by blocking the biosynthesis of certain bacterial lipids and/or by additional mechanisms against various bacterial species .
Pharmacokinetics
The pharmacokinetic properties of similar nitrophenyl compounds have been studied . These studies can provide insights into the potential ADME properties of 2-(4-Nitrophenyl)-2-oxoacetic acid.
Result of Action
Nitrobenzenes have been found to exhibit various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .
Action Environment
It’s known that environmental factors can significantly impact the action and efficacy of similar compounds .
Biochemical Analysis
Biochemical Properties
It has been suggested that this compound may interact with various enzymes, proteins, and other biomolecules
Molecular Mechanism
It is possible that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
It is possible that this compound may interact with various enzymes or cofactors and may influence metabolic flux or metabolite levels
Biological Activity
4-Nitrophenylglyoxylic acid (4-NPGA) is a compound that has garnered attention due to its diverse biological activities and potential applications in various fields, including medicinal chemistry and environmental science. This article explores the biological activity of 4-NPGA, highlighting its mechanisms of action, interactions with biological systems, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by its nitrophenyl group attached to a glyoxylic acid moiety. Its chemical structure can be represented as follows:
This compound exhibits properties typical of nitro compounds, including potential reactivity with various biological targets.
Mechanisms of Biological Activity
The biological activity of 4-NPGA can be attributed to several mechanisms:
- Reactive Oxygen Species (ROS) Generation : 4-NPGA has been shown to participate in reactions that generate hydroxyl radicals, which can lead to oxidative stress in cells. This property is particularly relevant in the context of its role as an intermediate in the degradation of chloramphenicol, where it forms alongside other products through radical reactions .
- Inhibition of Enzymatic Activity : Research indicates that 4-NPGA can inhibit certain enzymes, including serine proteases. The α-ketoamide structure present in 4-NPGA is crucial for its interaction with enzyme active sites, leading to the formation of reversible adducts that modulate enzymatic activity .
- Anion Receptor Properties : Studies have demonstrated that derivatives of 4-NPGA can act as receptors for anions such as HSO₄⁻ and Cl⁻. This property may have implications for developing sensors or therapeutic agents targeting specific anionic species .
Case Study 1: Degradation Pathways
A significant study investigated the degradation pathways of chloramphenicol using ultrasound and Fenton-like treatments. In this context, 4-NPGA was identified as a key intermediate product formed through hydroxyl radical attack on chloramphenicol derivatives. The study provided insights into the environmental impact and potential detoxification strategies involving 4-NPGA .
Case Study 2: Enzyme Inhibition
Another research effort focused on the inhibitory effects of α-ketoamide compounds, including 4-NPGA, on cysteine proteases. The findings revealed that these compounds could effectively inhibit enzyme activity by forming stable adducts with active site residues. This mechanism suggests potential therapeutic applications in treating diseases where cysteine proteases play a critical role .
Comparative Analysis of Biological Activity
The following table summarizes key aspects of the biological activity of this compound compared to related compounds:
Compound | Mechanism of Action | Biological Targets | Applications |
---|---|---|---|
This compound | ROS generation; enzyme inhibition | Cysteine proteases; anions | Environmental detoxification; drug development |
p-Nitrophenylacetic Acid | Enzyme inhibition; anti-inflammatory effects | Various enzymes | Pain relief; anti-inflammatory drugs |
Glyoxylic Acid | Metabolic intermediate; reactive species | Various metabolic pathways | Research in metabolic disorders |
Properties
IUPAC Name |
2-(4-nitrophenyl)-2-oxoacetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO5/c10-7(8(11)12)5-1-3-6(4-2-5)9(13)14/h1-4H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RREPYIWLDJQENS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C(=O)O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50164202 | |
Record name | 4-Nitrophenylglyoxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50164202 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14922-36-2 | |
Record name | 4-Nitrophenylglyoxylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014922362 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Nitrophenylglyoxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50164202 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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